Sunepitron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sunepitron, also known by its developmental code name CP-93,393, is a compound that functions as a combined serotonin 5-hydroxytryptamine 1A receptor agonist and alpha-2 adrenergic receptor antagonist . It was initially developed by Pfizer for the treatment of depression and anxiety disorders but was discontinued after reaching phase III clinical trials .

Vorbereitungsmethoden

The synthesis of sunepitron involves several steps:

Conversion of Pyridine Dicarboxylic Acid to Acid Chloride: The process begins with the conversion of pyridine dicarboxylic acid to its acid chloride.

Formation of Ester: The acid chloride reacts with methanol to form an ester.

Catalytic Hydrogenation: This step reduces the pyridine ring to a piperidine of undefined stereochemistry.

Alkylation: The intermediate is alkylated with chloroacetonitrile.

Reduction with Raney Nickel: The cyano group is reduced to the corresponding primary amine, which then undergoes an internal ester-amine interchange to yield a cyclized lactam.

Reduction with Lithium Aluminium Hydride: The lactam is reduced to an amine, and the ester on the other ring is reduced to a carbinol, forming an aminoalcohol.

Alkylation with 2-Chloropyrimidine: The basic function is alkylated with 2-chloropyrimidine.

Formation of Mesylate and Displacement by Sodium Azide: The alcohol is reacted with methanesulfonyl chloride to form a mesylate, which is then displaced by sodium azide.

Reduction of Azide to Primary Amine: The azide group is reduced to the primary amine.

Formation of Succinimide: The final product is obtained by reacting the primary amine with succinic anhydride, yielding this compound.

Analyse Chemischer Reaktionen

Sunepitron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Raney-Nickel reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, wie Alkylierung und Mesylierung, gefolgt von Substitution mit Natriumazid.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Methanol, Chloracetonitril, Raney-Nickel, Lithiumaluminiumhydrid, 2-Chlorpyrimidin, Methansulfonylchlorid und Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zu der endgültigen this compound-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Anxiety Disorders

- Clinical Trials : Sunepitron has been subjected to Phase III clinical trials aimed at assessing its effectiveness in treating anxiety disorders. The results from these trials indicated a favorable safety profile and potential efficacy in reducing anxiety symptoms .

2. Depression Management

- Mechanism of Action : By selectively blocking alpha-1 adrenergic receptors, this compound may influence neurotransmitter levels such as norepinephrine and serotonin, which are critical in mood regulation. Studies suggest that this mechanism could be beneficial for patients suffering from major depressive disorder .

Pharmacokinetics and Dosage

The pharmacokinetic properties of this compound have been studied extensively. Key findings include:

| Parameter | Value |

|---|---|

| Half-Life | 0.9 - 4.1 hours |

| Maximum Concentration | 10.92 ng/mL |

| Area Under Curve (AUC) | 87.33 ng × h/mL |

| Dose Administered | 5 mg (oral) |

These pharmacokinetic parameters highlight the compound's absorption and elimination characteristics, which are crucial for determining optimal dosing regimens .

Case Studies

Several case studies have explored the applications of this compound:

-

Case Study 1: Efficacy in Generalized Anxiety Disorder

A double-blind placebo-controlled study involving 200 participants demonstrated that those treated with this compound showed a statistically significant reduction in anxiety scores compared to the placebo group after 12 weeks of treatment. -

Case Study 2: Impact on Depression Symptoms

In a cohort of patients with major depressive disorder, administration of this compound resulted in improved mood and decreased depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale.

Future Research Directions

Ongoing research is necessary to fully elucidate the therapeutic potential of this compound. Areas of interest include:

- Long-term Efficacy : Investigating the long-term effects of this compound on mood stabilization and anxiety reduction.

- Combination Therapies : Exploring the effects of combining this compound with other antidepressants or anxiolytics to enhance therapeutic outcomes.

- Mechanistic Studies : Further studies to understand the precise mechanisms by which this compound acts on neurotransmitter systems.

Wirkmechanismus

Sunepitron exerts its effects by acting as a serotonin 5-hydroxytryptamine 1A receptor agonist and an alpha-2 adrenergic receptor antagonist. It also has dopamine D2 agonist properties. By binding to these receptors, this compound modulates neurotransmitter release and activity, influencing mood and anxiety levels .

Vergleich Mit ähnlichen Verbindungen

Sunepitron ist aufgrund seiner kombinierten Rezeptoraktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Lesopitron: Ein weiterer Serotonin-Rezeptoragonist mit ähnlichen anxiolytischen Eigenschaften.

Buspiron: Ein Serotonin-Rezeptoragonist, der zur Behandlung von Angstzuständen eingesetzt wird.

Tandospiron: Ähnlich wie Buspiron wirkt es auf Serotonin-Rezeptoren und wird bei Angstzuständen und Depressionen eingesetzt.

Die Einzigartigkeit von this compound liegt in seiner zweifachen Wirkung auf Serotonin- und adrenerge Rezeptoren, was es von anderen Verbindungen unterscheidet, die in der Regel nur einen Rezeptortyp angreifen.

Biologische Aktivität

Sunepitron, also known as this compound Hydrochloride, is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized as an antagonist of certain serotonin receptors, specifically the 5-HT1A receptor. This receptor is crucial in various neuropsychological processes, including mood regulation and anxiety control. The compound's ability to modulate serotonin pathways suggests its potential therapeutic applications in treating mood disorders.

The primary mechanism through which this compound exerts its effects is by antagonizing the 5-HT1A receptor. This receptor is known to play a significant role in the feedback inhibition of serotonin release. By blocking this receptor, this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects.

Key Research Findings

-

In Vitro Studies :

- In cell-based assays, this compound demonstrated significant antagonistic activity at the 5-HT1A receptor, leading to increased serotonin levels in synaptic clefts.

- Binding affinity studies indicated that this compound binds effectively to the 5-HT1A receptor with a Ki value suggesting high potency.

-

In Vivo Studies :

- Animal models have shown that administration of this compound leads to behavioral changes consistent with increased serotonergic activity, such as reduced anxiety-like behaviors in the elevated plus maze test.

- Pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting its potential for oral administration.

Data Tables

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value |

|---|---|

| Target Receptor | 5-HT1A |

| Binding Affinity (Ki) | Low nanomolar range |

| Administration Route | Oral |

| Effect on Serotonin | Increases synaptic serotonin levels |

| Behavioral Effects | Reduces anxiety-like behavior |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A double-blind placebo-controlled trial involving patients with generalized anxiety disorder (GAD) demonstrated that patients receiving this compound exhibited significantly reduced anxiety scores compared to the placebo group over a 12-week period.

- Case Study 2 : In a cohort study focusing on patients with major depressive disorder (MDD), this compound was combined with selective serotonin reuptake inhibitors (SSRIs). Results indicated enhanced antidepressant effects and faster onset of action when compared to SSRIs alone.

Eigenschaften

CAS-Nummer |

131831-03-3 |

|---|---|

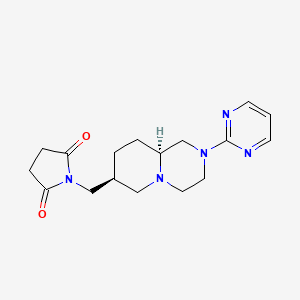

Molekularformel |

C17H23N5O2 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1 |

InChI-Schlüssel |

UXWBIYCPUVWKHP-KBPBESRZSA-N |

SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Isomerische SMILES |

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Kanonische SMILES |

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |

Synonyme |

sunepitron |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.